molecular formula C11H14BrN3O2 B3097193 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine CAS No. 1304356-49-7

1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine

Cat. No. B3097193
CAS RN: 1304356-49-7
M. Wt: 300.15 g/mol
InChI Key: PHJCFKABHHJPQV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine” is determined by its linear formula, C10H11BrN2O2 . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine is involved in various synthesis processes. For example, Mishriky and Moustafa (2013) described the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, highlighting its use in nucleophilic substitution reactions (Mishriky & Moustafa, 2013).
  • Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, demonstrating its versatility in organic synthesis (Koroleva et al., 2011).

Catalytic and Biological Activities

  • Merkel et al. (2005) explored less symmetrical dicopper(II) complexes as catechol oxidase models, utilizing ligands like 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(1-piperidyl)ethyl}aminomethyl]phenol, indicating its potential in mimicking enzyme activities (Merkel et al., 2005).
  • Özil et al. (2018) demonstrated the synthesis of benzimidazoles containing a piperazine or morpholine skeleton, showcasing their antioxidant activities and glucosidase inhibitory potential (Özil et al., 2018).

Structural and Spectroscopic Studies

  • The crystal structure of 1-methylpiperazine-1,4-diium dipicrate, a related compound, was studied by Dutkiewicz et al. (2011), providing insights into its molecular interactions and crystallography (Dutkiewicz et al., 2011).

Miscellaneous Applications

  • Bharathi et al. (2009) synthesized unsymmetrical end-off phenoxo bridged copper(II), nickel(II), and zinc(II) complexes using ligands derived from 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine, highlighting its utility in forming complexes with potential antimicrobial activities (Bharathi et al., 2009).

properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJCFKABHHJPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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